molecular formula C20H18N2O B10851031 N-(4-amino-3''-methylbiphenyl-3-yl)benzamide

N-(4-amino-3''-methylbiphenyl-3-yl)benzamide

Cat. No.: B10851031
M. Wt: 302.4 g/mol
InChI Key: VPXVDXWJQKJAAI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is optimized using a continuous flow microreactor system, which allows for precise control of reaction conditions and yields . The reaction typically involves screening acylating reagents and optimizing conditions to achieve high selectivity and conversion rates .

Industrial Production Methods: In industrial settings, the synthesis of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide often employs green chemistry principles. For example, the use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported as an efficient and eco-friendly method for the preparation of benzamide derivatives . This method offers advantages such as low reaction times, high yields, and the use of reusable catalysts .

Mechanism of Action

The mechanism of action of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that benzamide derivatives can interact with various enzymes and receptors, leading to their therapeutic effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-amino-3’-methylbiphenyl-3-yl)benzamide can be compared with other similar compounds, such as N-(3-amino-4-methylphenyl)benzamide and N-(pyridin-4-yl)pyridin-4-amine . These compounds share structural similarities but may differ in their chemical properties and applications. For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within layered structures and potential use in non-linear optics . The unique structural features of N-(4-amino-3’-methylbiphenyl-3-yl)benzamide make it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[2-amino-5-(3-methylphenyl)phenyl]benzamide

InChI

InChI=1S/C20H18N2O/c1-14-6-5-9-16(12-14)17-10-11-18(21)19(13-17)22-20(23)15-7-3-2-4-8-15/h2-13H,21H2,1H3,(H,22,23)

InChI Key

VPXVDXWJQKJAAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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